Intermediate Lipophilicity Profile
5-Methoxypyrazin-2(1H)-one possesses a computed XLogP3 value of -0.5, positioning it between the more hydrophilic 5-methyl analog (XLogP3 = -0.3) and the more lipophilic 5-chloro analog (XLogP3 = 0.1) [1][2][3]. This 0.6 log unit difference from the chloro analog represents a ~4-fold difference in partition coefficient, which can significantly impact membrane permeability and distribution.
Δ -0.2 / -0.6 (~4-fold partition shift)
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | 5-Methylpyrazin-2(1H)-one: -0.3; 5-Chloropyrazin-2(1H)-one: 0.1 |
| Quantified Difference | Δ -0.2 vs. methyl; Δ -0.6 vs. chloro |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20/2025.04.14) |
Why This Matters
Intermediate lipophilicity may offer a balance between aqueous solubility and membrane permeability, which is critical for pharmacokinetic optimization in drug discovery and influences assay conditions in vitro.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15535073, 5-Methoxypyrazin-2(1H)-one. Retrieved April 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/15535073 View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 88668, 2-Hydroxy-5-methylpyrazine. Retrieved April 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/88668 View Source
- [3] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14774300, 5-Chloro-2-hydroxypyrazine. Retrieved April 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/14774300 View Source
